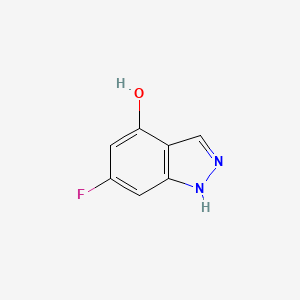

6-Fluoro-1H-indazol-4-ol

Description

BenchChem offers high-quality 6-Fluoro-1H-indazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1H-indazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIJFDXTMHKAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646248 | |

| Record name | 6-Fluoro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-10-8 | |

| Record name | 6-Fluoro-1H-indazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 6-Fluoro-1H-indazol-4-ol: A Technical Guide for Medicinal Chemists

Abstract

6-Fluoro-1H-indazol-4-ol is a key heterocyclic building block in modern drug discovery, prized for the unique physicochemical properties imparted by its fluorine and hydroxyl substituents. This guide provides an in-depth analysis of viable synthetic strategies for obtaining this valuable scaffold from fluorinated precursors. We will explore logical, field-proven synthetic pathways, elucidating the rationale behind precursor selection and reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development seeking to incorporate this privileged scaffold into their molecular designs.

Introduction: The Significance of the 6-Fluoro-1H-indazol-4-ol Scaffold

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[] Concurrently, the hydroxyl group at the 4-position provides a crucial handle for further functionalization or can act as a key hydrogen bond donor in ligand-receptor interactions. This unique combination of functionalities makes 6-Fluoro-1H-indazol-4-ol a highly sought-after intermediate in the synthesis of next-generation therapeutics, particularly in the development of kinase inhibitors.[2]

This guide will detail plausible and efficient synthetic routes, commencing from readily available fluorinated starting materials. The methodologies presented are grounded in established chemical principles and analogous transformations reported in the literature for similar fluorinated indazoles.

Strategic Approaches to the Synthesis of 6-Fluoro-1H-indazol-4-ol

The synthesis of 6-Fluoro-1H-indazol-4-ol can be approached through several strategic disconnections. The most logical pathways involve the formation of the indazole core from a suitably substituted fluorinated benzene derivative, with the hydroxyl group either present in a protected form or introduced in a later step. We will focus on two primary strategies:

-

Strategy A: Synthesis from a fluorinated aniline derivative.

-

Strategy B: Synthesis from a fluorinated o-nitrotoluene derivative.

Below is a conceptual overview of these synthetic approaches.

Figure 2: Reaction workflow for the synthesis of 6-Fluoro-4-methoxy-1H-indazole from a fluorinated aniline.

Experimental Protocol: Synthesis of 6-Fluoro-4-methoxy-1H-indazole

-

Dissolution: Dissolve 3-fluoro-5-methoxy-2-methylaniline (1.0 eq) in a suitable acidic medium, such as a mixture of acetic acid and propionic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature. The cyclization may occur spontaneously or require gentle heating.

-

Work-up: Quench the reaction by pouring it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

-

Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The final step in this pathway is the cleavage of the methyl ether to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Experimental Protocol: Synthesis of 6-Fluoro-1H-indazol-4-ol

-

Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoro-4-methoxy-1H-indazole (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add a solution of boron tribromide (1.5-2.0 eq) in DCM dropwise to the cooled indazole solution.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-Fluoro-1H-indazol-4-ol.

Strategy B: Synthesis from a Fluorinated o-Nitrotoluene Derivative

An alternative and robust approach begins with a fluorinated o-nitrotoluene, which undergoes reductive cyclization to form the indazole core. A suitable starting material for this route is 1-fluoro-5-methoxy-2-methyl-3-nitrobenzene.

Figure 3: Reaction workflow for the synthesis of 6-Fluoro-1H-indazol-4-ol from a fluorinated o-nitrotoluene.

The key transformation in this pathway is the reduction of the nitro group to an amine, which then cyclizes with the adjacent methyl group (after in-situ transformation) to form the pyrazole ring of the indazole. This can be achieved using various reducing agents, with catalytic hydrogenation being a clean and efficient method.

Experimental Protocol: Reductive Cyclization

-

Reaction Setup: To a solution of 1-fluoro-5-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 6-fluoro-4-methoxy-1H-indazole.

-

Purification: The crude product can be purified as described in Strategy A (Section 3.1.1).

The final demethylation step is identical to that described in Strategy A (Section 3.1.2).

Data Summary and Comparison

The choice between Strategy A and Strategy B will often depend on the commercial availability and cost of the respective starting materials. Both routes converge on the same intermediate, 6-fluoro-4-methoxy-1H-indazole, and employ a standard demethylation in the final step.

| Parameter | Strategy A (from Aniline) | Strategy B (from o-Nitrotoluene) |

| Starting Material | 3-Fluoro-5-methoxy-2-methylaniline | 1-Fluoro-5-methoxy-2-methyl-3-nitrobenzene |

| Key Transformation | Diazotization and Cyclization | Reductive Cyclization |

| Reagents | NaNO₂, Acid | H₂/Pd/C or other reducing agents |

| Potential Advantages | Often proceeds in high yield for electron-rich anilines. | Avoids the use of potentially unstable diazonium salts. |

| Potential Challenges | Handling of diazonium intermediates. | Catalyst poisoning; may require high pressure for hydrogenation. |

Conclusion

The synthesis of 6-Fluoro-1H-indazol-4-ol is readily achievable through logical and well-precedented synthetic strategies. By employing either a fluorinated aniline or a fluorinated o-nitrotoluene as a starting material, medicinal chemists can access this valuable scaffold. The use of a methoxy group as a protected hydroxyl function allows for the robust construction of the indazole core, followed by a reliable deprotection to yield the final product. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis and further exploration of novel therapeutics based on the 6-Fluoro-1H-indazol-4-ol core.

References

- Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC - NIH. (n.d.).

- 6-Hydroxyindazole synthesis - chemicalbook. (n.d.).

- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal. (n.d.).

- Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole - PrepChem.com. (n.d.).

- Synthesis of indazole-based fluorophores - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).

- CAS 885521-10-8 6-Fluoro-4-hydroxy(1H)indazole - BOC Sciences. (n.d.).

- 6-FLUORO-4-HYDROXY (1H)INDAZOLE | 885521-10-8 - ChemicalBook. (n.d.).

- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - ChemicalBook. (n.d.).

- What is the synthesis of 7-Fluoro Indazole? - FAQ - Guidechem. (n.d.).

- 4-Fluoro-1H-indazole | CAS Number 341-23-1 - Ossila. (n.d.).

- 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem. (n.d.).

- WO2006048745A1 - Methods for preparing indazole compounds - Google Patents. (n.d.).

- Indazole: a medicinally important heterocyclic moiety - OUCI. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).

- Indazoles in Drug Discovery - PharmaBlock. (n.d.).

Sources

Introduction: The Strategic Importance of Fluorinated Indazoles in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 6-Fluoro-1H-indazol-4-ol

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a versatile bioisostere for indole and phenol.[1] This bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring, serves as an effective hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like protein kinases.[1] The introduction of fluorine atoms into such scaffolds has become a cornerstone of modern drug design, a strategy employed to modulate key physicochemical properties including metabolic stability, lipophilicity, and binding affinity.[2][3]

This guide focuses on a specific, strategically functionalized molecule: 6-Fluoro-1H-indazol-4-ol (CAS No. 885521-10-8).[4] The presence of a fluorine atom at the 6-position and a hydroxyl group at the 4-position creates a unique electronic and steric profile, making this compound a valuable intermediate for the synthesis of highly selective and potent therapeutic candidates, particularly in oncology and inflammatory diseases.[5] As a Senior Application Scientist, this document aims to provide not just a recitation of data, but a cohesive narrative explaining the causality behind the synthetic strategies and the logic of the analytical workflows required for its definitive characterization.

Physicochemical and Structural Properties

A summary of the core properties of 6-Fluoro-1H-indazol-4-ol provides a foundational reference for any experimental work.

| Property | Value | Source |

| IUPAC Name | 6-Fluoro-1H-indazol-4-ol | ChemicalBook[4] |

| CAS Number | 885521-10-8 | ChemicalBook[4] |

| Molecular Formula | C₇H₅FN₂O | Derived |

| Molecular Weight | 152.13 g/mol | Derived |

| Structure | Derived |

Strategic Synthesis Pathway

The synthesis of substituted indazoles can be approached through several classical methods, often involving the cyclization of ortho-substituted phenylhydrazines or the reductive cyclization of ortho-nitrobenzyl derivatives.[6] For 6-Fluoro-1H-indazol-4-ol, a robust and logical approach involves the reductive cyclization of a suitably substituted nitrophenyl precursor. This method is chosen for its reliability and the commercial availability of starting materials.

The proposed pathway begins with 1-fluoro-3-methoxy-5-nitrobenzene. Demethylation provides a key intermediate, which is then subjected to formylation and subsequent reductive cyclization to yield the target indazole.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. 6-FLUORO-4-HYDROXY (1H)INDAZOLE | 885521-10-8 [chemicalbook.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic data (NMR, MS, IR) for 6-Fluoro-1H-indazol-4-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-1H-indazol-4-ol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Fluoro-1H-indazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of public experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to present a predictive analysis. It is designed to serve as a valuable resource for researchers, offering detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside an expert interpretation of the anticipated spectral features. Our objective is to equip scientists with the foundational knowledge required to confirm the synthesis and purity of 6-Fluoro-1H-indazol-4-ol with a high degree of confidence.

Introduction: The Structural Significance of 6-Fluoro-1H-indazol-4-ol

Indazole derivatives are a cornerstone in modern pharmacology, recognized for their diverse biological activities which include anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The introduction of a fluorine atom into organic molecules can significantly modulate their metabolic stability, lipophilicity, and binding affinity, making fluorinated indazoles particularly attractive scaffolds in drug discovery.[2][3] 6-Fluoro-1H-indazol-4-ol combines the privileged indazole core with a strategic fluorine substitution and a hydroxyl group, presenting a unique electronic and structural profile.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. This guide provides a predictive but technically grounded overview of the key spectroscopic signatures expected for 6-Fluoro-1H-indazol-4-ol.

Molecular Structure and Properties:

-

IUPAC Name: 6-Fluoro-1H-indazol-4-ol

-

Molecular Formula: C₇H₅FN₂O

-

Molecular Weight: 152.13 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. For 6-Fluoro-1H-indazol-4-ol, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments, respectively, with fluorine coupling adding a definitive layer of structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the exchangeable protons of the N-H and O-H groups. The chemical shifts and multiplicities are influenced by the electron-withdrawing effects of the fluorine and nitrogen atoms, and the electron-donating character of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for 6-Fluoro-1H-indazol-4-ol (Predicted for DMSO-d₆ at 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

| ~12.5 - 13.5 | broad singlet | 1H | N1-H | The indazole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~9.5 - 10.5 | broad singlet | 1H | O4-H | The phenolic hydroxyl proton is acidic and will also appear as a broad, exchangeable singlet. Its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear. |

| ~7.8 - 8.0 | singlet | 1H | H-3 | This proton is adjacent to the pyrazole nitrogen and is expected to be a sharp singlet, lacking any vicinal proton coupling partners. |

| ~7.1 - 7.3 | doublet of doublets | 1H | H-7 | This proton is coupled to both the adjacent H-5 proton (³JHH) and the fluorine atom at C-6 (⁴JHF), resulting in a doublet of doublets. |

| ~6.7 - 6.9 | doublet of doublets | 1H | H-5 | Positioned between the fluorine and hydroxyl-bearing carbons, this proton will be coupled to H-7 (³JHH) and the fluorine at C-6 (³JHF), appearing as a doublet of doublets with a larger coupling constant to fluorine. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the seven distinct carbon environments in the molecule. The most notable feature will be the large one-bond coupling constant between C-6 and the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Fluoro-1H-indazol-4-ol (Predicted for DMSO-d₆ at 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Causality and Insights |

| ~160 (d, ¹JCF ≈ 240 Hz) | C-6 | The carbon directly attached to fluorine exhibits a very large splitting (doublet) due to one-bond C-F coupling, a hallmark of fluorinated aromatics. This is the most diagnostic signal in the ¹³C spectrum. |

| ~145-150 | C-4 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| ~140 | C-7a | This is a quaternary carbon at the ring junction, typically found in this region for indazoles. |

| ~135 | C-3 | The C-3 carbon of the indazole ring. |

| ~115 (d, ²JCF ≈ 25 Hz) | C-5 | This carbon is two bonds away from the fluorine and will appear as a doublet with a smaller coupling constant. |

| ~110 | C-3a | The second quaternary carbon at the ring junction. |

| ~95 (d, ²JCF ≈ 25 Hz) | C-7 | This carbon, also two bonds from fluorine, will show a characteristic doublet splitting. |

Experimental Protocol: NMR Data Acquisition

This self-validating protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry 6-Fluoro-1H-indazol-4-ol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it allows for their observation.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the instrument. This is critical for achieving sharp peaks and resolving fine coupling patterns.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-200 ppm), a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.[4]

-

Confirmation: Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the N-H and O-H signals confirms their assignment.

-

Visualization of NMR Assignments

Caption: Predicted ¹H assignments for 6-Fluoro-1H-indazol-4-ol.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Predicted Mass Spectrum Data

For 6-Fluoro-1H-indazol-4-ol, high-resolution mass spectrometry (HRMS) would be the gold standard, providing an exact mass that can confirm the elemental formula (C₇H₅FN₂O).

Table 3: Predicted Mass Spectrometry Data

| Ionization Method | m/z (Daltons) | Assignment | Causality and Insights |

| ESI+ (HRMS) | 153.0458 | [M+H]⁺ | The calculated exact mass for C₇H₆FN₂O⁺ is 153.0458. Observing this peak with high mass accuracy (< 5 ppm error) provides strong evidence for the molecular formula. |

| EI | 152 | [M]⁺ | In Electron Ionization (EI), the molecular ion peak is expected at an m/z corresponding to the molecular weight. |

| EI | 124 | [M-CO]⁺ | A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule. |

| EI | 96 | [M-CO-HCN]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the pyrazole ring is a plausible fragmentation step. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~0.1 - 1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high purity (LC-MS grade).

-

-

Method of Introduction:

-

For Electrospray Ionization (ESI), the solution is infused directly into the source or injected via an HPLC system. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.

-

For Electron Ionization (EI), the sample is often introduced via a direct insertion probe or a Gas Chromatography (GC) inlet, which requires the compound to be volatile and thermally stable.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 Da).

-

For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Visualization of a Potential Fragmentation Pathway

Caption: Plausible EI fragmentation pathway for 6-Fluoro-1H-indazol-4-ol.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of 6-Fluoro-1H-indazol-4-ol will be characterized by distinct bands corresponding to the O-H, N-H, C-F, and aromatic ring vibrations.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Insights |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretch | The hydroxyl and amine stretching vibrations overlap in this region, typically forming a broad band due to hydrogen bonding. |

| 3150 - 3000 | Medium | Aromatic C-H stretch | These absorptions are characteristic of C-H bonds on an aromatic ring and appear at frequencies just above 3000 cm⁻¹.[5] |

| ~1620 | Medium | C=N stretch (indazole ring) | The carbon-nitrogen double bond within the pyrazole portion of the indazole ring. |

| ~1590, 1480 | Strong | C=C stretch (aromatic ring) | These strong bands are characteristic of the benzene ring portion of the molecule. |

| ~1250 | Strong | C-F stretch | The carbon-fluorine bond gives rise to a strong, characteristic absorption in this region of the spectrum. |

| ~850 - 800 | Strong | C-H bend (out-of-plane) | The pattern of out-of-plane bending can sometimes give clues about the substitution pattern on the aromatic ring. |

Experimental Protocol: IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, convenient technique for acquiring IR spectra of solid samples.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by running the scan with nothing on the crystal. This background is automatically subtracted from the sample spectrum.[4]

-

-

Sample Application:

-

Place a small amount of the solid 6-Fluoro-1H-indazol-4-ol sample directly onto the ATR crystal.

-

Use the instrument's pressure anvil to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio of the final spectrum.

-

Conclusion

This guide provides a scientifically rigorous, predictive framework for the comprehensive spectroscopic characterization of 6-Fluoro-1H-indazol-4-ol. By combining predictive data tables, detailed interpretation, and field-proven experimental protocols, researchers are well-equipped to undertake the structural elucidation of this and related fluorinated indazole derivatives. The key identifiers to look for are: the characteristic splitting patterns in the NMR spectra due to H-F and C-F coupling, the accurate mass peak in HRMS, and the strong, broad O-H/N-H and C-F stretching bands in the IR spectrum. The methodologies and insights presented herein are designed to ensure trustworthiness and experimental success in the synthesis and analysis of novel chemical entities.

References

-

Juen, M. A., et al. (2016). Supporting Information for Dispersion NMR Spectroscopy. ScienceOpen. Available at: [Link]

-

López-Cara, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46, 1408. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

-

Kansız, S. (2024). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. ResearchGate. Available at: [Link]

-

PubChem. 6-Fluoro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

American Elements. 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 13153-13168. Available at: [Link]

Sources

Title: Strategic Screening of Novel Fluorinated Indazoles: A Technical Guide to Unlocking Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold and the Fluorine Advantage

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The indazole ring system is one such "privileged scaffold," notable for its presence in numerous clinically approved drugs, including the anti-cancer agents Pazopanib and Axitinib.[1][2] Its rigid bicyclic structure provides a versatile template for interacting with a wide array of biological targets, from protein kinases to enzymes involved in inflammatory cascades.[1][3][4]

This guide focuses on a particularly potent evolution of this scaffold: fluorinated indazoles . The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's therapeutic profile.[5][6] These enhancements often manifest as:

-

Improved Metabolic Stability: The C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450, increasing the drug's half-life.[6]

-

Enhanced Binding Affinity: Fluorine's electronegativity can modulate the acidity of nearby protons or engage in favorable orthogonal multipolar interactions with protein targets, strengthening the binding interaction.[7]

-

Increased Lipophilicity & Bioavailability: The addition of fluorine can increase a molecule's ability to cross cellular membranes, improving its absorption and distribution in the body.[8]

The convergence of the versatile indazole core with the strategic advantages of fluorination has produced a class of compounds with demonstrated efficacy across multiple therapeutic areas, including oncology, virology, and inflammatory diseases.[3][8] This guide provides a comprehensive framework for the systematic biological activity screening of novel fluorinated indazoles, moving from high-throughput primary assays to specific, mechanism-of-action studies.

Designing the Screening Cascade: A Hierarchical Approach

A successful screening campaign is not a random collection of assays but a logical, tiered progression designed to efficiently identify promising lead compounds while eliminating unsuitable candidates. This hierarchical approach, or "screening cascade," maximizes resource efficiency and ensures that only the most promising molecules advance to more complex and costly evaluations. The causality behind this structure is to fail compounds early and cheaply.

A typical cascade involves three main stages:

-

Primary Screening: High-throughput assays designed to test a large library of novel fluorinated indazoles for any biological activity in a relevant model. The goal is to identify "hits."

-

Secondary Screening: More specific, dose-response assays performed on the hits from primary screening. These assays confirm the initial activity, determine potency (e.g., IC50), and begin to elucidate the mechanism of action.

-

Tertiary & In Vivo Screening: Advanced cellular and whole-organism models used to evaluate the compound's efficacy, selectivity, and preliminary safety profile in a more physiologically relevant context.[9]

Core Methodologies: In Vitro Screening Protocols

This section details validated, step-by-step protocols for key in vitro assays. Each protocol is a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Antiproliferative & Cytotoxicity Screening

This is the foundational primary screen for any oncology program. The goal is to identify compounds that inhibit cancer cell growth or induce cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10][11]

Experimental Protocol: MTT Assay [10][11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel fluorinated indazole compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Controls (Critical for Self-Validation):

-

Vehicle Control: Wells treated with medium containing the same concentration of solvent (e.g., DMSO) used to dissolve the compounds. This represents 100% cell viability.

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., 5-Fluorouracil or Doxorubicin).[11]

-

Blank Control: Wells containing medium but no cells, to measure background absorbance.

-

-

-

Incubation: Incubate the plate for an additional 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Purple formazan crystals will become visible within the cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Antiproliferative Activity

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 | [9][12] |

| 6o | K562 (Leukemia) | 5.15 | [11] |

| 36g (Fluorinated) | H1975 (NSCLC) | 0.191 | [3][13] |

| 11a | VEGFR-2 Target | 0.0054 | [3] |

| 52 (6-Fluoro) | ROCK1 Target | 0.014 | [8][14] |

A crucial next step is to assess cytotoxicity against a non-cancerous cell line (e.g., HEK-293) to determine the compound's selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). A high SI is a hallmark of a promising drug candidate.[11][15]

Enzyme Inhibition Screening: Focus on Protein Kinases

Many indazole derivatives function as protein kinase inhibitors, blocking aberrant signaling pathways that drive cancer proliferation.[3] Assays that directly measure enzyme inhibition are essential secondary screens to confirm the mechanism of action.

Principle: A fluorescence-based kinase binding assay measures the displacement of a fluorescently labeled ligand from the ATP-binding pocket of a target kinase. An effective inhibitor will compete with the fluorescent probe, causing a decrease in the fluorescence signal (e.g., fluorescence anisotropy/polarization).[14]

Experimental Protocol: Generic Kinase Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme (e.g., EGFR, VEGFR-2), fluorescently-labeled ATP-competitive probe, and substrate peptide.

-

Compound Plating: In a 384-well microplate, add serial dilutions of the fluorinated indazole compounds. Include vehicle (DMSO) and a known kinase inhibitor (e.g., Sorafenib, Sunitinib) as controls.[3]

-

Kinase Reaction: Add the target kinase enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) to allow for compound binding.

-

Probe Addition: Add the fluorescent probe and substrate to initiate the reaction.

-

Signal Detection: Incubate for 60 minutes at room temperature, then measure the fluorescence anisotropy/polarization using a suitable plate reader.

-

Data Analysis: A high signal indicates the probe is bound to the kinase (low inhibition). A low signal indicates the probe has been displaced by the test compound (high inhibition). Calculate percent inhibition relative to controls and determine the IC50 value from a dose-response curve.

Data Presentation: Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 12b | VEGFR-2 | 5.4 | [3] |

| 52 (6-Fluoro) | ROCK1 | 14 | [8][14] |

| 51 (4-Fluoro) | ROCK1 | 2500 | [8][14] |

| 100 (Difluoro) | FGFR2 | 2.0 | [13] |

Note the dramatic difference in activity between compounds 51 and 52, highlighting how the position of the fluorine atom can critically impact the structure-activity relationship (SAR).[8][14]

Antimicrobial Activity Screening

Indazole derivatives have also shown promise as antimicrobial agents.[2][16] The standard primary assay to determine antimicrobial efficacy is the broth microdilution method.

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]

Experimental Protocol: Broth Microdilution for MIC Determination [17]

-

Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and then dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. Concentrations typically range from 256 µg/mL down to 1 µg/mL or lower.

-

Controls:

-

Growth Control: A well with broth and inoculum but no compound.

-

Sterility Control: A well with only broth to check for contamination.

-

Positive Control: A well containing a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

-

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest compound concentration where no visible turbidity (growth) is observed. This can be read visually or with a plate reader measuring absorbance at 600 nm.

Data Presentation: Antimicrobial Activity

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 14 (m-fluorophenyl) | B. subtilis | 7.81 | |

| 18 (m-fluorophenyl) | B. subtilis | 7.81 | |

| 18 (m-fluorophenyl) | Gram-negative bacteria | 31.25 | |

| 5 | S. aureus | 64-128 | [17] |

Conclusion and Future Outlook

This guide outlines a robust, logical, and validated framework for the biological screening of novel fluorinated indazoles. By employing a hierarchical cascade—starting with broad antiproliferative screens and progressing to specific enzymatic and mechanism-of-action studies—researchers can efficiently identify and characterize compounds with significant therapeutic potential.

The causality behind each protocol, from the inclusion of specific controls to the step-wise progression of assays, is designed to build a comprehensive and trustworthy data package for each candidate molecule. The evidence strongly suggests that the fluorinated indazole scaffold is a rich source for the discovery of next-generation inhibitors for a multitude of diseases.[1][3][8] The lead compounds identified through these in vitro methods will be primed for the next critical phase of drug development: evaluation in in vivo models to establish efficacy and safety in a physiological system.[9][12]

References

-

Abbas, A. A., El-Damasy, A. K., & El-Sayed, M. T. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(49), 33864-33905. [Link]

-

Tandon, R., Singh, S., & Singh, R. K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1454. [Link]

-

Abbas, A. A., El-Damasy, A. K., & El-Sayed, M. T. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Li, W., Dai, H., & Chen, H. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5764. [Link]

-

Claramunt, R. M., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(17), 6180-6187. [Link]

-

Suder, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(15), 5851. [Link]

-

Rajan, P., et al. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 7(9), 1913-1917. [Link]

-

Claramunt, R. M., et al. (2016). Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]

-

Claramunt, R. M., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation. ResearchGate. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

-

Ren, S., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Pharmaceuticals, 16(5), 757. [Link]

-

Boukemis, M., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceutical Chemistry Journal, 57(2), 226-237. [Link]

-

Ren, S., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15729-15735. [Link]

-

Mal, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(30), 21469-21501. [Link]

-

Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

-

Aly, A. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 953495. [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Goti, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2548. [Link]

-

Haribabu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 464-470. [Link]

-

Sahu, U., et al. (2008). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 47B(5), 785-789. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 15. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Fluoro-1H-indazol-4-ol: A Predictive and Investigative Approach

Foreword

Welcome, researchers, scientists, and drug development professionals. This guide is designed to navigate the complex yet critical process of determining the mechanism of action (MoA) for a novel small molecule, using 6-Fluoro-1H-indazol-4-ol as our case study. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] However, with a novel derivative like 6-Fluoro-1H-indazol-4-ol, we begin with a blank slate.

This document eschews a rigid template. Instead, it presents a logical, multi-phase investigative workflow that mirrors the modern drug discovery process. We will proceed from high-throughput computational predictions to specific, hypothesis-driven experimental validation. This "reverse pharmacology" approach, which starts with a compound and seeks its target, is a cornerstone of contemporary pharmaceutical research.[4][5][6] Each step is designed not merely as a protocol to be followed, but as a logical progression, with the results of one phase informing the design of the next. Our objective is to build a self-validating cascade of evidence to confidently identify and confirm the MoA.

Part 1: Phase I - In Silico Target Prediction & Hypothesis Generation

The Rationale for a Computational First-Pass

Before committing significant resources to wet-lab experiments, we leverage the power of computational chemistry and bioinformatics. In silico target prediction is a cost-effective and rapid methodology to analyze a compound's structural and chemical features and compare them against vast databases of known biological interactions.[7][8][9] This process allows us to generate high-probability, testable hypotheses about the compound's potential targets, thereby focusing our subsequent experimental efforts.[10]

Ligand-Based Target Prediction: Guilt by Association

This approach operates on the principle that structurally similar molecules often have similar biological targets. We will compare 6-Fluoro-1H-indazol-4-ol to libraries of compounds with known bioactivities.

Experimental Protocol: Chemical Similarity Searching

-

Compound Preparation: Generate a 2D structure of 6-Fluoro-1H-indazol-4-ol and convert it to a simplified molecular-input line-entry system (SMILES) string.

-

Fingerprint Generation: Use computational software (e.g., RDKit) to generate molecular fingerprints (e.g., Extended-Connectivity Fingerprints - ECFP4) that encode the molecule's structural features.

-

Database Screening: Screen the generated fingerprint against a large chemogenomic database such as ChEMBL.[8] The screening algorithm will calculate a similarity score (e.g., Tanimoto coefficient) between our compound and every compound in the database.

-

Target Association: Analyze the top-scoring similar compounds. The biological targets of these known compounds represent the most probable targets for 6-Fluoro-1H-indazol-4-ol.

Structure-Based Target Prediction: Docking for Dollars

If a reliable 3D conformation of our compound can be generated, we can use molecular docking to predict its binding affinity to the active sites of a panel of known protein structures.[7][8]

Experimental Protocol: Molecular Panel Docking

-

Ligand 3D Structure Generation: Generate a low-energy 3D conformation of 6-Fluoro-1H-indazol-4-ol using computational chemistry software.

-

Target Panel Selection: Select a relevant panel of protein structures from the Protein Data Bank (PDB). Based on the known activities of the indazole scaffold, a primary panel should include the human kinome and key bacterial proteins (e.g., cell division proteins like FtsZ).[11][12]

-

Docking Simulation: Utilize a docking program (e.g., AutoDock Vina) to systematically place the ligand into the defined binding pocket of each target protein.

-

Scoring and Analysis: The program will calculate a binding affinity score (e.g., in kcal/mol) for the most stable binding pose. Lower scores typically indicate a higher predicted binding affinity.

Data Synthesis and Hypothesis Generation

By integrating the results from both ligand- and structure-based approaches, we can formulate our primary hypotheses. For the purpose of this guide, we will proceed with a plausible hypothetical outcome.

Hypothetical In Silico Results Summary

| Prediction Method | Top Associated Target Classes | Predicted Binding Affinity / Score |

| Ligand-Based Similarity | Serine/Threonine Protein Kinases, Bacterial FtsZ Protein Inhibitors | Tanimoto Score > 0.65 |

| Structure-Based Docking | Mitogen-activated protein kinase (MAPK) family, S. aureus FtsZ | -8.5 to -10.2 kcal/mol |

This in silico evidence leads us to two primary, testable hypotheses:

-

Hypothesis A: 6-Fluoro-1H-indazol-4-ol functions as an inhibitor of one or more protein kinases, likely within the MAPK signaling pathway.

-

Hypothesis B: 6-Fluoro-1H-indazol-4-ol possesses antibacterial activity, potentially through the inhibition of the FtsZ protein.

Part 2: Phase II - In Vitro Biological Activity & Target Validation

Rationale

With our working hypotheses, we now move to in vitro assays. The goal is to confirm the predicted biological activities and identify the specific molecular targets from the broad classes identified computationally.

Investigating Hypothesis A: Protein Kinase Inhibition

The most efficient way to screen for kinase activity is to test the compound against a large, representative panel of purified human kinases. This provides a broad view of the compound's potency and selectivity across the kinome.[13][14]

Experimental Protocol: Large-Panel Kinome Profiling

-

Service Provider: Engage a reputable contract research organization (CRO) that offers kinome profiling services (e.g., Eurofins Discovery's KinaseProfiler™, AssayQuant's KinSight™).[15][16]

-

Assay Format: Request a radiometric or mobility shift assay to measure direct enzymatic activity.

-

Compound Concentration: Perform an initial single-point screen at a high concentration (e.g., 10 µM) to identify any potential hits.

-

ATP Concentration: Specify the assay to be run at the ATP Km for each kinase. This provides the most sensitive measure of competitive inhibition.

-

Data Analysis: The primary output will be the percent inhibition (% Inhibition) for each kinase relative to a DMSO control. A common threshold for a "hit" is >50% inhibition.

-

Follow-up: For any identified hits, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.

Hypothetical Kinome Profiling Results (Top Hits)

| Kinase Target | Gene Symbol | % Inhibition @ 10 µM | IC50 (nM) |

| MAPK1 | ERK2 | 92% | 75 |

| MAPK14 | p38α | 88% | 110 |

| CDK2 | CDK2 | 45% | >1,000 |

| SRC | SRC | 31% | >5,000 |

These hypothetical results strongly suggest that 6-Fluoro-1H-indazol-4-ol is a potent inhibitor of the MAPK family kinases ERK2 and p38α.

Investigating Hypothesis B: Antibacterial Activity

To validate the second hypothesis, we must determine if the compound can inhibit the growth of bacteria. The standard assay for this is the determination of the Minimum Inhibitory Concentration (MIC).[17]

Experimental Protocol: Broth Microdilution MIC Assay

-

Bacterial Panel: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

-

Compound Preparation: Prepare a 2-fold serial dilution of 6-Fluoro-1H-indazol-4-ol in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of each bacterial strain to the wells. Include a positive control (bacteria only) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18] This can be assessed visually or by measuring absorbance at 600 nm.

Hypothetical MIC Assay Results

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| S. aureus ATCC 29213 | Positive | 8 |

| B. subtilis ATCC 6633 | Positive | 16 |

| E. coli ATCC 25922 | Negative | >128 |

| P. aeruginosa PAO1 | Negative | >128 |

These results suggest the compound has moderate to potent activity against Gram-positive bacteria but is ineffective against the tested Gram-negative strains, a common profile for compounds that struggle to cross the outer membrane of Gram-negative organisms.

Part 3: Phase III - Cellular Target Engagement Confirmation

Rationale

A positive result in an in vitro biochemical assay is crucial, but it does not prove that the compound engages its target in the complex milieu of a living cell. To make a definitive claim about the MoA, we must demonstrate target engagement in situ. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[19][20] CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, resulting in an increase in its thermal denaturation temperature.[21][22]

Confirming Kinase Engagement with CETSA

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant human cell line (e.g., HeLa or HEK293T) to ~80% confluency. Treat the cells with 6-Fluoro-1H-indazol-4-ol (e.g., at 10x the IC50) or a vehicle control (DMSO) for 1 hour at 37°C.

-

Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

-

Cell Lysis: Lyse the cells to release their protein contents (e.g., via freeze-thaw cycles or sonication).

-

Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated/aggregated proteins (pellet).

-

Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein (e.g., MAPK1/ERK2) remaining in the soluble fraction using a specific antibody via Western Blot or ELISA.

-

Data Analysis: Plot the soluble protein amount against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample confirms target engagement.

Hypothetical CETSA Data Summary

| Target Protein | Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |

| MAPK1 (ERK2) | Vehicle (DMSO) | 48.2 °C | - |

| MAPK1 (ERK2) | 1 µM 6-Fluoro-1H-indazol-4-ol | 54.7 °C | +6.5 °C |

| Actin (Control) | Vehicle (DMSO) | 62.1 °C | - |

| Actin (Control) | 1 µM 6-Fluoro-1H-indazol-4-ol | 62.3 °C | No significant shift |

A significant positive thermal shift for MAPK1, with no shift for an off-target control protein like Actin, provides powerful, self-validating evidence that 6-Fluoro-1H-indazol-4-ol directly binds to and stabilizes its target kinase inside intact human cells.

Conclusion and Future Directions

This guide has outlined a systematic, multi-layered strategy to predict, identify, and validate the mechanism of action for a novel compound, 6-Fluoro-1H-indazol-4-ol. Through our hypothetical investigation, we have built a strong, evidence-based case:

-

In Silico Prediction: Identified protein kinases and bacterial proteins as likely targets.

-

In Vitro Validation: Confirmed potent activity against MAPK family kinases (ERK2, p38α) and antibacterial activity against Gram-positive bacteria like S. aureus.

-

In Situ Confirmation: Provided definitive evidence using CETSA that the compound directly engages its primary kinase target, MAPK1/ERK2, within a cellular environment.

This logical and self-validating workflow provides a high degree of confidence in the proposed MoA. The journey, however, does not end here. The compelling data generated through this process serves as the foundation for critical next steps in the drug development pipeline, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity.[18]

-

Cellular Pathway Analysis: Investigating the downstream consequences of target engagement, such as the phosphorylation status of ERK substrates.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-likeness.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., cancer xenograft models or bacterial infection models) to determine if the cellular MoA translates to therapeutic benefit.[23]

By following this integrated and scientifically rigorous approach, we can efficiently and effectively transform a novel chemical entity from a mere structure into a well-characterized lead compound with a promising therapeutic future.

References

- MedCrave. (2016).

- Creative Biolabs. In Silico Target Prediction.

- Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database.

- Gao, Y., et al. (2013). Protein kinase profiling assays: a technology review. PubMed.

- Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. PubMed.

- Wikipedia. Reverse pharmacology.

- Le, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols.

- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.

- Xiao, Z., et al. (2014). Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.

- ResearchGate. What is reverse pharmacology and forward pharmacology? Which is better in drug discovery?.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success.

- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.

- Potu, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- Wikipedia. Cellular thermal shift assay.

- BenchChem. (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.

- Kumar, G.S., et al. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.

- Wang, X., et al. (2020). Integrated Network Pharmacology Analysis and Experimental Validation to Elucidate the Underlying Anti-Insulin Resistance Mechanism of Moringa oleifera Seeds. Drug Design, Development and Therapy.

- BenchChem. (2025). Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.

- Al-Ostoot, F.H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Patel, R.V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- G, K., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.

- Liu, H., et al. (2023). Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.)

- Wang, C., et al. (2015).

- de Oliveira, V.M., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse pharmacology: fast track path of drug discovery - MedCrave online [medcraveonline.com]

- 5. Reverse pharmacology - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 15. assayquant.com [assayquant.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. scielo.org.mx [scielo.org.mx]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. annualreviews.org [annualreviews.org]

- 23. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Silico Modeling of 6-Fluoro-1H-indazol-4-ol Kinase Binding

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] 6-Fluoro-1H-indazol-4-ol represents a key pharmacophore whose interactions with the highly conserved ATP-binding pocket of protein kinases are of significant interest in drug discovery.[1][2] This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies employed to predict, characterize, and refine the binding of 6-Fluoro-1H-indazol-4-ol and its analogs to target kinases. We will explore the causal logic behind each computational step, from initial target identification to the rigorous calculation of binding free energies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel kinase inhibitors.

Introduction: The Rationale for In Silico Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Structure-Based Drug Design (SBDD) has revolutionized the development of kinase inhibitors by utilizing the three-dimensional structure of the target protein to guide the design of potent and selective small molecules.[2][5][6]

In silico modeling offers a powerful and cost-effective approach to:

-

Identify and validate potential kinase targets.

-

Screen large virtual libraries of compounds for potential binders. [7]

-

Predict the binding mode and affinity of ligands.

-

Elucidate the molecular determinants of binding and selectivity.

-

Guide the optimization of lead compounds.

This guide will focus on a multifaceted computational workflow to thoroughly investigate the binding of 6-Fluoro-1H-indazol-4-ol to a representative kinase target.

The Computational Workflow: A Multi-Pillar Approach

Our in silico investigation is built upon a foundation of complementary computational techniques. Each step provides a progressively deeper layer of insight into the protein-ligand interaction.

Caption: Overall in silico workflow for kinase binding analysis.

Phase 1: Target Identification and Molecular Docking

The initial phase focuses on identifying a suitable kinase target and performing a preliminary assessment of the binding interaction through molecular docking.

Target Selection and Preparation

Expertise & Experience: The choice of a kinase target is paramount. For this guide, we will hypothetically select Polo-like kinase 4 (PLK4), as it is a well-validated cancer target for which indazole-based inhibitors have been developed.[8][9] We will use the crystal structure of PLK4 in complex with an indazole-containing inhibitor (e.g., PDB ID: 4JXF) as our starting point.[8]

Protocol: Receptor Preparation

-

Obtain Crystal Structure: Download the PDB file (e.g., 4JXF) from the Protein Data Bank.

-

Pre-processing: Utilize software such as Schrödinger's Protein Preparation Wizard or AutoDockTools.[10]

-

Remove co-crystallized ligands, water molecules, and any non-protein atoms.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assign correct bond orders and protonation states of residues at a physiological pH.

-

Perform a restrained energy minimization to relieve any steric clashes.

-

Trustworthiness: This meticulous preparation is a self-validating system. By starting with a known inhibitor-bound structure, we can later validate our docking protocol by its ability to reproduce the co-crystallized ligand's pose (re-docking).

Ligand Preparation

Expertise & Experience: The ligand, 6-Fluoro-1H-indazol-4-ol, must be converted into a 3D structure and assigned appropriate chemical properties.

Protocol: Ligand Preparation

-

2D to 3D Conversion: Sketch the molecule in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., OPLS4) to obtain a low-energy conformation.

-

Ionization/Tautomeric States: Generate possible ionization and tautomeric states at a target pH of 7.4. For the indazole core, multiple tautomers are possible and should be considered.

Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10][11] We will use a grid-based docking program like AutoDock Vina or Glide.[10] The "grid" defines the search space for the docking algorithm within the kinase's ATP-binding site.

Caption: The molecular docking workflow.

Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Center the grid box on the co-crystallized ligand in the original PDB structure to define the ATP-binding pocket as the search space.

-

Execution: Run the docking simulation using the prepared receptor and ligand files.[12]

-

Pose Analysis: The output will be a set of binding poses ranked by a scoring function (e.g., kcal/mol). The top-scoring poses should be visually inspected for key interactions.[11]

Trustworthiness: The primary validation is to check if the docking protocol can accurately reproduce the binding pose of the original ligand from the crystal structure. A root-mean-square deviation (RMSD) of < 2.0 Å is generally considered a successful validation.

Data Presentation: Example Docking Results

| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions |

| 6-Fluoro-1H-indazol-4-ol | -8.5 | Hinge Region (e.g., Cys92) |

| Analog A | -9.2 | Hinge Region, DFG-motif |

| Analog B | -7.8 | Hinge Region |

Phase 2: Molecular Dynamics and Free Energy Calculations

Molecular docking provides a static snapshot of the binding pose. Molecular Dynamics (MD) simulations introduce flexibility and solvent effects, offering a more realistic representation of the biological system.[13][14]

Molecular Dynamics (MD) Simulation

Expertise & Experience: MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion.[13] This allows us to assess the stability of the protein-ligand complex and observe conformational changes.[14][15] GROMACS is a widely used software for high-performance MD simulations.[16]

Caption: Workflow for setting up and running an MD simulation.

Protocol: MD Simulation with GROMACS

-

System Setup:

-

Use the best-docked pose of the 6-Fluoro-1H-indazol-4-ol-PLK4 complex.

-

Select a force field (e.g., AMBER or CHARMM) for the protein and generate ligand parameters.

-

Solvate the complex in a periodic box of water (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.

-

-

Minimization & Equilibration:

-

Perform energy minimization to remove bad contacts.

-

Run a short NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature.

-

Run a short NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the density.

-

-

Production Run: Execute the production MD simulation for a significant duration (e.g., 100-200 nanoseconds) to sample conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex via RMSD of the protein backbone and ligand, and Root Mean Square Fluctuation (RMSF) of residues.

Trustworthiness: A stable RMSD for both the protein and the ligand over the course of the simulation indicates a stable binding pose and a well-equilibrated system. Persistent hydrogen bonds observed throughout the simulation lend high confidence to their importance in the binding interaction.

Binding Free Energy Calculation

Expertise & Experience: While docking scores provide a rough estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally intensive, end-point free energy calculation.[17][18][19] These methods calculate the free energy of the complex, receptor, and ligand from snapshots of the MD trajectory.[17][20]

Protocol: MM/PBSA Calculation

-

Snapshot Extraction: Extract frames (e.g., 100-1000 snapshots) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the individual energy components (van der Waals, electrostatic, polar and nonpolar solvation energies) for the complex, the protein alone, and the ligand alone.[21]

-

Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Data Presentation: Example MM/PBSA Results

| Energy Component | Contribution (kcal/mol) |

| Van der Waals | -45.2 |

| Electrostatic | -20.5 |

| Polar Solvation | +30.8 |

| Nonpolar Solvation | -5.1 |

| ΔG binding | -40.0 |

Trustworthiness: The results from MM/PBSA and MM/GBSA provide a quantitative ranking of different ligands that is often more reliable than docking scores alone.[22] Decomposing the energy into individual components helps to identify the key driving forces of binding (e.g., electrostatic vs. hydrophobic).[18]

Phase 3: Pharmacophore Modeling

Expertise & Experience: A pharmacophore is an abstract representation of the key steric and electronic features required for optimal molecular interactions with a specific biological target.[23] By analyzing the stable binding pose of 6-Fluoro-1H-indazol-4-ol from our MD simulation, we can construct a 3D pharmacophore model. This model can then be used to rapidly screen large databases for novel compounds that possess these key features but may have entirely different chemical scaffolds.[3][7][23]

Protocol: Structure-Based Pharmacophore Generation

-

Feature Identification: Based on the MD trajectory, identify recurrent and stable interactions between 6-Fluoro-1H-indazol-4-ol and PLK4. These typically include:

-

Hydrogen Bond Acceptors

-

Hydrogen Bond Donors

-

Hydrophobic Centers

-

Aromatic Rings

-

-

Model Generation: Use software like Phase or LigandScout to generate a 3D arrangement of these features with specific geometric constraints (distances and angles).

-

Validation: The model should be validated by its ability to correctly identify known active inhibitors and reject inactive decoys from a test database.

Sources